molecular formula C24H24Cl2O8 B14217466 2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid) CAS No. 537048-79-6

2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid)

Cat. No.: B14217466
CAS No.: 537048-79-6
M. Wt: 511.3 g/mol
InChI Key: ZLGYQOHVRCECNH-UHFFFAOYSA-N
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Description

2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid) is a chemical compound known for its unique structure and properties It is characterized by the presence of two 5-chlorobenzoic acid moieties linked by a 1,10-dioxodecane-1,10-diyl bridge through ether bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid) typically involves the reaction of 5-chlorobenzoic acid derivatives with a decane-1,10-diol derivative under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the ether bonds. Common reagents used in this synthesis include thionyl chloride or phosphorus oxychloride as dehydrating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobenzoic acid moieties can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis[4-(trifluoromethyl)benzoic acid]
  • 2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(N,N,N-trimethylethanaminium) dichloride

Uniqueness

2,2’-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(5-chlorobenzoic acid) is unique due to its specific structural features, such as the presence of chlorobenzoic acid moieties and the dioxodecane bridge. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

537048-79-6

Molecular Formula

C24H24Cl2O8

Molecular Weight

511.3 g/mol

IUPAC Name

2-[10-(2-carboxy-4-chlorophenoxy)-10-oxodecanoyl]oxy-5-chlorobenzoic acid

InChI

InChI=1S/C24H24Cl2O8/c25-15-9-11-19(17(13-15)23(29)30)33-21(27)7-5-3-1-2-4-6-8-22(28)34-20-12-10-16(26)14-18(20)24(31)32/h9-14H,1-8H2,(H,29,30)(H,31,32)

InChI Key

ZLGYQOHVRCECNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)OC(=O)CCCCCCCCC(=O)OC2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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